2-Methyl-1-benzofuran-3-sulfonamide
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Overview
Description
2-Methyl-1-benzofuran-3-sulfonamide is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of benzofuran derivatives, including 2-Methyl-1-benzofuran-3-sulfonamide, can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Industrial production methods often utilize microwave-assisted synthesis (MWI) for higher yields and efficiency .
Chemical Reactions Analysis
2-Methyl-1-benzofuran-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, platinum catalysts, and acids . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used to modify benzofuran derivatives .
Scientific Research Applications
2-Methyl-1-benzofuran-3-sulfonamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, benzofuran derivatives have shown potential as antimicrobial agents, anticancer agents, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Methyl-1-benzofuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make benzofuran derivatives effective in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
2-Methyl-1-benzofuran-3-sulfonamide can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-3-sulfonamide |
InChI |
InChI=1S/C9H9NO3S/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
HUAOCPSTSXTASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)S(=O)(=O)N |
Origin of Product |
United States |
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